1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole
Descripción
The compound 1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core fused with a cyclopropyl group at position 2. This core is further substituted with an azetidine ring (a four-membered nitrogen-containing cycle) at position 4, which is extended via a methylene bridge to a 4-methyl-1H-pyrazole moiety.
The pyrazolo[1,5-a]pyrazine scaffold is known for its electron-rich aromatic system, enabling π-π stacking interactions with biological targets. The cyclopropyl group enhances steric bulk and may influence conformational rigidity, while the azetidine and pyrazole substituents provide additional hydrogen-bonding and hydrophobic interaction sites. These features make the compound a candidate for therapeutic applications, particularly in oncology and inflammatory diseases.
Propiedades
IUPAC Name |
2-cyclopropyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-12-7-19-22(8-12)11-13-9-21(10-13)17-16-6-15(14-2-3-14)20-23(16)5-4-18-17/h4-8,13-14H,2-3,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXWTBWQTBLCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=CN4C3=CC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and biological implications compared to analogous compounds:
| Compound Name | Core Structure | Key Substituents | Biological Activity/Properties | Reference |
|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazine | 2-Cyclopropyl, 4-azetidin-3-ylmethyl, 4-methyl-1H-pyrazole | Potential kinase inhibition; enhanced metabolic stability due to azetidine and pyrazole groups | |
| 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide | Quinazoline | Cyclopropyl, pyrazole, trifluoromethyl, benzamide | Discoidin domain receptor (DDR) inhibitor; used in idiopathic pulmonary fibrosis | |
| 2-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole | Pyrazolo[1,5-a]pyrazine | 2-Methyl, azetidin-3-yl, triazole | Anticancer activity; triazole enhances stability and metal-binding capacity | |
| 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid | Pyrazolo[1,5-a]pyrazine | 2-Methyl, piperidine-4-carboxylic acid | Improved solubility via carboxylic acid; potential for salt formation | |
| Pyrazolo[3,4-b]pyridines | Pyrazolo[3,4-b]pyridine | Variable substituents (e.g., methyl, phenyl) | Kinase inhibition (e.g., JAK2, EGFR); anticancer applications |
Key Comparisons
Pyrazolo[1,5-a]pyrazine vs. Quinazoline Derivatives
Quinazolines are larger, planar systems with two nitrogen atoms in the pyrimidine ring, favoring interactions with ATP-binding pockets in kinases.
Azetidine vs. Piperidine Substituents
Replacing the azetidine ring in the target compound with a piperidine moiety (as in ) introduces a six-membered ring, increasing conformational flexibility. The piperidine-4-carboxylic acid group enhances solubility but may reduce blood-brain barrier penetration compared to the azetidine’s compact structure .
Pyrazole vs. Triazole Functional Groups
The 4-methyl-1H-pyrazole group in the target compound provides a hydrogen-bond donor/acceptor site distinct from the triazole in ’s analog. Triazoles exhibit stronger metal-coordination properties, useful in catalytic or antimicrobial applications, whereas pyrazoles are more commonly associated with kinase inhibition .
Cyclopropyl vs. Trifluoromethyl Groups
The cyclopropyl group in the target compound contributes to steric hindrance and lipophilicity, improving membrane permeability. In contrast, trifluoromethyl groups (e.g., in ’s quinazoline derivative) enhance electronegativity and metabolic resistance but may increase toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
